REACTION_SMILES
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[Br:15][CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21].[C:9](=[O:10])([O-:11])[O-:12].[Cs+:13].[Cs+:14].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[SH:1][c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1>>[S:1]([c:2]1[cH:3][cH:4][c:5]([OH:8])[cH:6][cH:7]1)[CH2:16][C:17](=[O:18])[O:19][CH2:20][CH3:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(S)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CSc1ccc(O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |